molecular formula C13H8F2O2 B14777397 2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14777397
M. Wt: 234.20 g/mol
InChI Key: BZGZJXSBYBFDIW-UHFFFAOYSA-N
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Description

2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and a carboxylic acid group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzene.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,4-difluorobenzene with a boronic acid derivative of biphenyl under the influence of a palladium catalyst and a base.

    Oxidation: The resulting biphenyl derivative is then oxidized to introduce the carboxylic acid group at the 3 position.

Industrial Production Methods

Industrial production methods for 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

    Nucleophilic Substitution: Amines (NH3, R-NH2), thiols (R-SH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives

    Nucleophilic Substitution: Aminated or thiolated biphenyl derivatives

    Oxidation: Carboxylate salts

    Reduction: Alcohols

Mechanism of Action

The mechanism of action of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

2,6-difluoro-3-phenylbenzoic acid

InChI

InChI=1S/C13H8F2O2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17)

InChI Key

BZGZJXSBYBFDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C(=O)O)F

Origin of Product

United States

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